

Application Notes and Protocols: Ammonium Thiosulfate as a Soil Urease Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *thiosulfate*

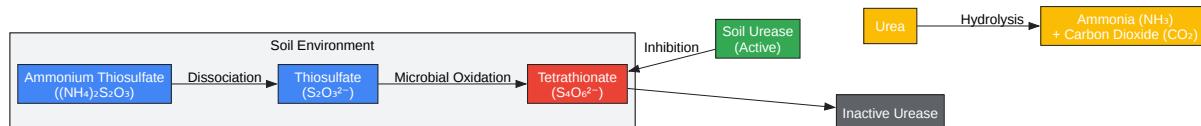
Cat. No.: B1220275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ammonium **thiosulfate** (ATS) as a soil urease inhibitor, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.

Introduction


Urea is a primary nitrogen fertilizer used worldwide. However, its rapid hydrolysis by the soil enzyme urease into ammonia and carbon dioxide can lead to significant nitrogen loss through ammonia volatilization.^{[1][2][3]} Urease inhibitors are compounds that temporarily slow down this enzymatic conversion, thereby increasing nitrogen use efficiency by crops.^{[1][3]}

Ammonium **thiosulfate** ($(\text{NH}_4)_2\text{S}_2\text{O}_3$), a liquid fertilizer providing both nitrogen and sulfur, has been identified as an effective indirect inhibitor of soil urease activity.^{[4][5]}

Mechanism of Action

Ammonium **thiosulfate** itself does not directly inhibit the urease enzyme.^{[5][6]} Its inhibitory effect is observed in the soil environment through an indirect mechanism. Upon application to the soil, the **thiosulfate** ion ($\text{S}_2\text{O}_3^{2-}$) is microbially oxidized to tetrathionate ($\text{S}_4\text{O}_6^{2-}$).^[6] It is this tetrathionate that acts as the primary urease inhibitor.^[6] The proposed mechanism involves the reaction of tetrathionate with the sulphydryl groups at the active site of the urease enzyme, leading to its inactivation.^[6]

The following diagram illustrates the proposed pathway of urease inhibition by ammonium **thiosulfate** in soil.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of soil urease inhibition by ammonium **thiosulfate**.

Quantitative Data on Urease Inhibition

The effectiveness of ammonium **thiosulfate** as a urease inhibitor is influenced by soil type, pH, and application rate. The following tables summarize quantitative data from various studies.

Table 1: Urease Inhibition by Ammonium **Thiosulfate** in Different Soil Types

Soil Type	ATS Application Rate (mg S/kg soil)	Urease Inhibition (%)	Reference
Sandy Soil	25	70	[4]
Sandy Soil	100	88	[4]
Sandy-Loam Soil	25	37	[4]
Sandy-Loam Soil	100	68	[4]
Clay Loam & Fine Sandy Loam	Not specified	Inconsistent results	[2]

Table 2: Influence of pH on Tetrathionate-Induced Urease Inhibition

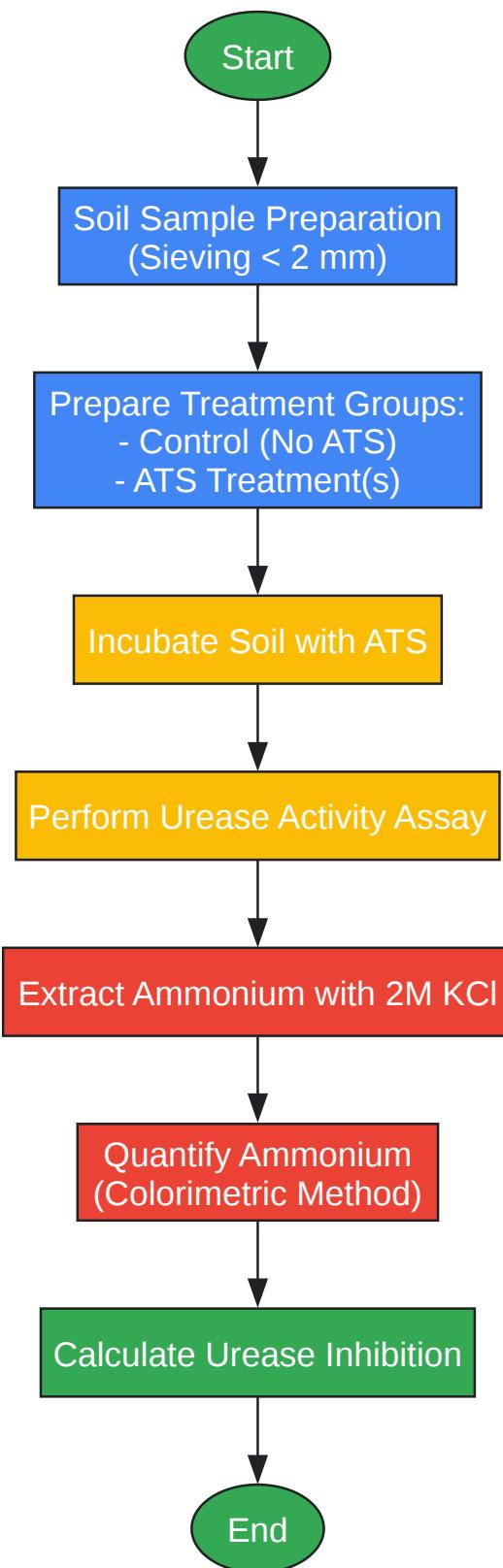
pH	Urease Inhibition by Tetrathionate (%)	Reference
7.0	9	[6][7]
7.5	12	[7]
8.5	30	[6][7]
9.0	29	[7]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of ammonium **thiosulfate** on soil urease activity. This protocol is a synthesized methodology based on standard soil urease assays and findings from studies on ATS.[8][9][10][11][12][13][14][15]

Objective

To quantify the inhibitory effect of ammonium **thiosulfate** on the urease activity of a soil sample.


Materials

- Fresh soil samples, sieved (<2 mm)
- Ammonium **thiosulfate** (ATS) solution (e.g., 12-0-0-26S)
- Urea solution (e.g., 0.2 M in TRIS buffer, pH 9.0)
- TRIS buffer (e.g., 0.05 M, pH 9.0)
- Potassium chloride (KCl) solution (2 M) containing a urease inhibitor (e.g., phenylmercuric acetate) for extraction
- Reagents for ammonia quantification (e.g., Berthelot reaction: sodium salicylate, sodium nitroprusside, and buffered hypochlorite)[13]
- Ammonium standard solution (e.g., $(\text{NH}_4)_2\text{SO}_4$)

- Spectrophotometer
- Incubator (37°C)
- Shaker
- Centrifuge and centrifuge tubes
- Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The following diagram outlines the experimental workflow for the soil urease inhibition assay.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing ATS inhibition of soil urease.

Step-by-Step Procedure

- Soil Preparation:
 - Collect fresh soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.
 - Determine the moisture content of the soil to express results on a dry-weight basis.
- Treatment Application and Pre-incubation:
 - Weigh a set amount of soil (e.g., 5 g) into multiple flasks or beakers.
 - Prepare different treatment groups:
 - Control: Soil with deionized water.
 - ATS Treatment(s): Soil with different concentrations of ATS solution (e.g., to achieve 25, 50, and 100 mg S/kg soil).
 - Adjust the moisture content of all samples to a uniform level (e.g., 60% of water-holding capacity).
 - Loosely cover the containers and pre-incubate at room temperature for a specified period (e.g., 24-72 hours) to allow for the conversion of **thiosulfate** to tetrathionate.
- Urease Activity Assay:
 - To each soil sample, add a specific volume of buffer (e.g., 5 mL of 0.05 M TRIS buffer, pH 9.0).
 - Add a specific volume of urea solution (e.g., 5 mL of 0.2 M urea) to initiate the enzymatic reaction.
 - Include a control for each soil treatment where the urea solution is replaced with buffer to measure background ammonia.
 - Incubate the samples at 37°C for a fixed period (e.g., 2 hours) with occasional shaking.

- Ammonium Extraction:
 - After incubation, immediately add a sufficient volume of 2 M KCl solution (containing a urease inhibitor to stop the reaction) to each sample (e.g., 50 mL).
 - Shake the suspension for 30 minutes to extract the ammonium.
 - Centrifuge a portion of the suspension and collect the supernatant, or filter the suspension.
- Ammonium Quantification:
 - Quantify the ammonium concentration in the extracts using a colorimetric method such as the Berthelot reaction.[13]
 - Prepare a standard curve using known concentrations of an ammonium salt.
 - Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., 667 nm).[13]
- Calculation of Urease Inhibition:
 - Calculate the amount of ammonium produced in each sample by subtracting the background ammonia from the total ammonia measured.
 - Urease activity is typically expressed as $\mu\text{g NH}_4^+ \text{-N} / \text{g dry soil} / \text{hour}$.
 - Calculate the percentage of urease inhibition for each ATS treatment using the following formula:

$$\% \text{ Inhibition} = [(\text{Activity_control} - \text{Activity_ATS}) / \text{Activity_control}] * 100$$

Application in Agriculture

Ammonium **thiosulfate** is used in agriculture not only as a source of nitrogen and sulfur but also to improve nitrogen use efficiency.[16] When mixed with urea-containing fertilizers like urea ammonium nitrate (UAN), ATS can reduce ammonia volatilization by inhibiting urease activity.[5] Recommended application rates for urease inhibition often involve creating a specific

volume-to-volume ratio with UAN, for instance, at least 8% v/v.[5] For effective inhibition, band application of the UAN/ATS mixture is recommended to concentrate the inhibitor in a smaller soil volume.[5]

Factors Influencing Efficacy

- Soil pH: The inhibitory effect of tetrathionate, the active compound derived from ATS, is more pronounced in alkaline conditions.[6][7][17][18] This is significant as urea hydrolysis itself leads to a temporary increase in soil pH.[1]
- Soil Organic Matter and Clay Content: Soils with higher organic matter and clay content may have higher cation exchange capacity, which can retain ammonium ions, potentially influencing the overall nitrogen dynamics and the observable effects of urease inhibition.[18]
- Temperature: Soil temperature affects the microbial oxidation of **thiosulfate** to tetrathionate. Higher temperatures generally accelerate this conversion.
- Application Method: Banding or concentrating the ATS-fertilizer mixture is more effective than broadcast applications.[5]

Conclusion

Ammonium **thiosulfate** serves as a valuable tool in agricultural systems, acting as a dual-purpose fertilizer and a moderate, short-term inhibitor of soil urease activity.[4] Its indirect mechanism of action, mediated by the formation of tetrathionate in the soil, offers an environmentally friendly approach to reducing nitrogen losses from urea-based fertilizers. Understanding the influence of soil properties and employing appropriate application methods are crucial for maximizing its efficacy as a urease inhibitor. The provided protocols offer a standardized framework for researchers to further investigate and optimize the use of ammonium **thiosulfate** in various soil and cropping systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 2. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fertiliser-society.org [fertiliser-society.org]
- 4. Novel Investigation on Ammonium Thiosulphate (ATS) as an Inhibitor of Soil Urease and Nitrification [scirp.org]
- 5. Should you add inhibitors to your sidedress nitrogen application? [blog-crop-news.extension.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. tessenderlokerley.com [tessenderlokerley.com]
- 17. researchgate.net [researchgate.net]
- 18. Keeping an Eye on Soil Properties that Influence Ammonia Loss from UAN | UT Crops News [news.utcrops.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ammonium Thiosulfate as a Soil Urease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220275#ammonium-thiosulfate-as-an-inhibitor-of-soil-urease-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com